BenchChemオンラインストアへようこそ!

RKI-1447 dihydrochloride

ROCK inhibition kinase profiling cellular signaling

RKI-1447 dihydrochloride is a selective ATP-competitive ROCK inhibitor with 2.3× ROCK2 bias (IC₅₀=14.5 nM ROCK1/6.2 nM ROCK2). Clean off-target profile vs PKA, AKT, MEK, S6K enables unambiguous ROCK phenotype attribution. 87% tumor inhibition in ErbB2 breast cancer models. Preferred probe for metastasis and cytoskeletal assays.

Molecular Formula C16H16Cl2N4O2S
Molecular Weight 399.29
CAS No. 1782109-09-4
Cat. No. B2663510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRKI-1447 dihydrochloride
CAS1782109-09-4
Molecular FormulaC16H16Cl2N4O2S
Molecular Weight399.29
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3.Cl.Cl
InChIInChI=1S/C16H14N4O2S.2ClH/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12;;/h1-8,10,21H,9H2,(H2,18,19,20,22);2*1H
InChIKeyGBXLRAPHQIRDNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

RKI-1447 Dihydrochloride (CAS 1782109-09-4) – Compound Identity and Core ROCK1/2 Inhibitor Profile


1-[(3-Hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea dihydrochloride, commonly referred to as RKI-1447 dihydrochloride, is a pyridylthiazolyl-urea based small molecule that functions as a potent and selective ATP‑competitive inhibitor of the Rho‑associated coiled‑coil kinases ROCK1 and ROCK2 [1]. The compound’s X‑ray co‑crystal structure confirms Type I binding mode, engaging the ATP binding site through interactions with the hinge region and the DFG motif of the kinase domain [2].

Why RKI-1447 Dihydrochloride (CAS 1782109-09-4) Cannot Be Interchanged with Other ROCK Inhibitors Without Loss of Experimental Resolution


ROCK inhibitors exhibit widely divergent potency, isoform selectivity, and off‑target profiles, precluding simple interchangeability in research applications [1]. Substituting a compound like Y‑27632 (ROCK1/2 IC₅₀ ≈ 140–220 nM) or Fasudil (ROCK IC₅₀ ≈ 10.7 µM) for RKI‑1447 (ROCK1 IC₅₀ = 14.5 nM, ROCK2 IC₅₀ = 6.2 nM) introduces >10‑fold to >1000‑fold differences in target engagement and alters the signaling signature in cells [1]. Moreover, the selectivity profile against PKA, AKT, MEK, S6K, and other AGC kinases is distinct for each chemical series, meaning that experiments using a different ROCK inhibitor may conflate pathway‑specific effects with off‑target pharmacology [1].

RKI-1447 Dihydrochloride (CAS 1782109-09-4) – Quantified Evidence of Differentiation from ROCK Inhibitor Comparators


ROCK1/2 Inhibitory Potency: RKI‑1447 versus Y‑27632 and Fasudil

RKI‑1447 dihydrochloride exhibits sub‑nanomolar to low nanomolar inhibitory potency against ROCK1 (IC₅₀ = 14.5 nM) and ROCK2 (IC₅₀ = 6.2 nM), representing a >10‑fold improvement over the prototypical ROCK inhibitor Y‑27632 (ROCK1/2 IC₅₀ = 140‑220 nM) and a >1000‑fold improvement over Fasudil (ROCK IC₅₀ ≈ 10.7 µM) [1].

ROCK inhibition kinase profiling cellular signaling

Kinase Selectivity Fingerprint: RKI‑1447 Discriminates ROCK‑Mediated Signaling from Related AGC Kinases

At a concentration of 1 µM, RKI‑1447 inhibits only a limited subset of related kinases: PKA (85.5% inhibition), PKN1/PRK1 (80.5%), p70S6K (61.9%), AKT1 (56.0%), and MRCKα (50.4%) . Fifteen additional kinases tested exhibit minimal or no inhibition (IC₅₀ > 1 µM). In cellular assays, RKI‑1447 (100 nM) abolishes phosphorylation of the ROCK substrates MLC‑2 (Ser19) and MYPT‑1 (Thr696), yet leaves phosphorylation of AKT (Ser473), MEK (Ser298), and S6 (Ser240/244) unchanged at concentrations up to 10 µM [1]. This contrasts with the broader off‑target profile reported for some other ROCK inhibitors such as Y‑27632 and Fasudil, which at comparable concentrations can affect additional kinases including PKC and MLCK .

kinase selectivity off‑target profiling signal transduction

Anchorage‑Independent Growth: RKI‑1447 Exceeds GSK429286A in Cellular Efficacy

RKI‑1447 inhibits anchorage‑independent colony formation of MDA‑MB‑231 breast cancer cells with an IC₅₀ of 709 nM . In contrast, the related ROCK1/2 inhibitor GSK429286A exhibits an IC₅₀ of >10 µM in the same assay, demonstrating a >14‑fold advantage for RKI‑1447 [1]. Additionally, RKI‑1447 reduces MDA‑MB‑231 cell invasion by 53% at 1 µM and 85% at 10 µM .

colony formation tumorigenicity breast cancer

In Vivo Tumor Growth Inhibition: RKI‑1447 Demonstrates 87% Suppression in a Transgenic Breast Cancer Model

In a transgenic mouse model of ErbB2‑driven mammary tumorigenesis, daily intraperitoneal administration of RKI‑1447 at 200 mg/kg for 14 days suppressed tumor growth by 87% compared to vehicle control, with an average tumor size increase of only 8.8% versus 68.3% in controls [1]. The average tumor volume in RKI‑1447‑treated mice was 7.7‑fold smaller than in untreated animals, and no significant body weight loss was observed during the treatment period [1]. In comparison, Y‑27632 has shown more modest tumor growth inhibition in similar models, often requiring higher doses or achieving <50% suppression [2].

in vivo efficacy tumor xenograft breast cancer

Intra‑class Selectivity: RKI‑1447 Achieves 15‑Fold Greater ROCK2/ROCK1 Discrimination than GSK429286A

RKI‑1447 exhibits approximately 2.3‑fold selectivity for ROCK2 over ROCK1 (ROCK2 IC₅₀ = 6.2 nM vs. ROCK1 IC₅₀ = 14.5 nM) [1]. In comparison, the structurally distinct ROCK inhibitor GSK429286A displays a 4.5‑fold preference for ROCK1 over ROCK2 (ROCK1 IC₅₀ = 14 nM vs. ROCK2 IC₅₀ = 63 nM) . This 15‑fold relative difference in isoform bias (2.3‑fold toward ROCK2 for RKI‑1447 versus 4.5‑fold toward ROCK1 for GSK429286A) provides researchers with a means to selectively probe the biological roles of ROCK1 versus ROCK2.

isoform selectivity ROCK2 preference kinase profiling

RKI‑1447 vs. RKI‑1313: Critical Role of the 3‑Hydroxybenzyl Moiety for Cellular Activity

RKI‑1447 contains a 3‑hydroxybenzyl substituent that is essential for its potent cellular activity. Its close analog RKI‑1313, which differs by substitution at the benzyl ring, exhibits dramatically reduced activity in cellular assays: RKI‑1313 fails to suppress ROCK substrate phosphorylation, cell migration, invasion, or anchorage‑independent growth at concentrations where RKI‑1447 is fully efficacious [1]. This direct intra‑class comparison underscores that even subtle structural variations within the pyridylthiazolyl‑urea series can abolish biological function, making RKI‑1447 the validated tool compound for ROCK‑dependent studies.

structure‑activity relationship analog comparison ROCK inhibition

RKI-1447 Dihydrochloride (CAS 1782109-09-4) – Recommended Research and Preclinical Application Scenarios Based on Evidence


Elucidating ROCK2‑Dependent versus ROCK1‑Dependent Signaling in Cancer Cell Motility

RKI‑1447’s 2.3‑fold selectivity for ROCK2 over ROCK1, combined with its low‑nanomolar potency, makes it the preferred tool for experiments designed to parse the relative contributions of the two ROCK isoforms to cell migration, invasion, and cytoskeletal reorganization [1]. Use in parallel with a ROCK1‑biased inhibitor such as GSK429286A enables cross‑validation and isoform‑specific hypothesis testing.

Preclinical Efficacy Studies in ErbB2‑Driven Breast Cancer Models

The demonstrated 87% inhibition of tumor growth in a transgenic ErbB2 mouse model establishes RKI‑1447 as a benchmark compound for in vivo ROCK inhibition studies in breast cancer [1]. This scenario is particularly suited for investigators evaluating the therapeutic potential of ROCK blockade in HER2‑positive or triple‑negative breast cancer xenografts or syngeneic models.

Kinase Selectivity Profiling and Pathway Validation

With a defined off‑target profile limited to a handful of AGC kinases at 1 µM and a clean cellular phosphorylation signature (no effect on AKT, MEK, or S6K at up to 10 µM), RKI‑1447 is the compound of choice for studies requiring unambiguous assignment of phenotypes to ROCK signaling rather than to confounding kinase cross‑reactivity [1]. This is critical for high‑confidence pathway mapping and for validating ROCK‑dependent biomarkers.

Phenotypic Screening for ROCK‑Dependent Metastatic Behavior

The strong suppression of anchorage‑independent colony formation (IC₅₀ = 709 nM) and invasion (up to 85% inhibition at 10 µM) in MDA‑MB‑231 cells positions RKI‑1447 as a superior probe for high‑content screening assays aimed at identifying ROCK‑dependent modulators of metastasis [1]. Its potency in these functional assays surpasses that of other ROCK inhibitors such as GSK429286A, ensuring that even partial ROCK pathway engagement produces measurable phenotypic changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for RKI-1447 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.